4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine
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Overview
Description
4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a naphthalen-2-ylmethoxy group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methoxyazobenzenes with naphthalen-2-ylmethanol under acidic conditions. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provides the desired product . Another method involves the condensation of naphthalen-2-ylmethanol with benzene-1,2-diamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene derivatives .
Scientific Research Applications
4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-ylmethanol: A precursor in the synthesis of 4-(Naphthalen-2-ylmethoxy)benzene-1,2-diamine.
Benzene-1,2-diamine: Another precursor used in the synthesis.
4-Methoxyazobenzenes: Used in the synthetic route to obtain the desired compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(naphthalen-2-ylmethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C17H16N2O/c18-16-8-7-15(10-17(16)19)20-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11,18-19H2 |
InChI Key |
AJRGRHPQKZXREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC(=C(C=C3)N)N |
Origin of Product |
United States |
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